

AU-24118: A Technical Guide for Researchers in Castration-Resistant Prostate Cancer

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A Deep Dive into the Orally Bioavailable mSWI/SNF ATPase Degrader in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AU-24118**, a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) with significant therapeutic potential in castration-resistant prostate cancer (CRPC). **AU-24118** functions as a potent degrader of the mammalian switch/sucrose nonfermentable (mSWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as PBRM1.[1][2][3][4][5] This document details its mechanism of action, preclinical efficacy in CRPC models, and key experimental protocols to facilitate further research and development.

Core Mechanism of Action

AU-24118 is designed to induce the degradation of its target proteins through the ubiquitin-proteasome system. It achieves this by linking a ligand that binds to the bromodomains of SMARCA2 and SMARCA4 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The degradation of these mSWI/SNF ATPase subunits impedes the chromatin accessibility of oncogenic transcription factors, which is a key driver in certain cancers.[1][2]



Signaling Pathway and Mechanism of Action Caption: Mechanism of Action of AU-24118.

Preclinical Efficacy in Castration-Resistant Prostate Cancer Models

AU-24118 has demonstrated significant anti-tumor activity in preclinical models of CRPC, both as a single agent and in combination with the standard-of-care androgen receptor (AR) antagonist, enzalutamide.[1][2][4][5]

In Vitro Activity

AU-24118 shows potent and specific degradation of its target proteins in prostate cancer cell lines.

Cell Line	Treatment	Concentrati on	Time (h)	Outcome	Reference
VCaP	AU-24118	3-30 nM	4	Comparable degradation of SMARCA4 and PBRM1	[3][7]
VCaP	AU-24118	1 μΜ	2	Significant downregulati on of SMARCA2, SMARCA4, and PBRM1	[3][7]
22Rv1	AU-24118	Not specified	Not specified	Loss of CRBN prevented degradation of targets	[1]

In Vivo Activity



In vivo studies using a VCaP CRPC xenograft model in castrated male SCID mice have shown that **AU-24118** induces tumor regression.[1][3] This effect is enhanced when combined with enzalutamide.[1][2][4][5]

Animal Model	Treatment	Dosage	Dosing Schedule	Outcome	Reference
VCaP CRPC Xenograft (CB17 SCID mice)	AU-24118	15 mg/kg	p.o., 3 times per week	Tumor regression	[3][7]
VCaP CRPC Xenograft (CB17 SCID mice)	Enzalutamide	10 mg/kg	p.o., 5 times per week	Slower tumor growth	[3]
VCaP CRPC Xenograft (CB17 SCID mice)	AU-24118 + Enzalutamide	15 mg/kg + 10 mg/kg	As above	Superior tumor regression, some tumors became unpalpable	[1][3]

Western blot analysis of tumors from treated mice confirmed robust downregulation of SMARCA2, SMARCA4, and PBRM1, as well as key prostate cancer lineage proteins such as AR, ERG, C-Myc, and PSA after 5 days of treatment.[1][3] Furthermore, an increase in cleaved PARP levels indicated the induction of apoptosis.[1][3] Importantly, no significant changes in body weight were observed in the treated mice, suggesting good tolerability.[1][3]

Pharmacokinetics and Safety

AU-24118 exhibits favorable pharmacokinetic properties, including oral bioavailability.

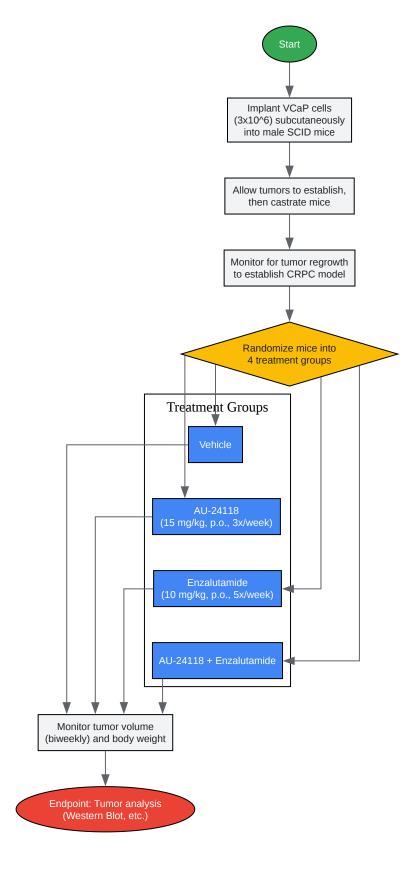


Species	Administrat ion	Dose	Bioavailabil ity	Key Findings	Reference
Mice	i.v. and p.o.	1 mg/kg and 30 mg/kg	33.4%	Plasma concentration s rose within 30 min and were maintained for over 24 h. Dose- proportional increase in AUC.	[1]
Rats	i.v. and p.o.	1 mg/kg and 30 mg/kg	Favorable PK profile	Details not specified in the provided context.	[1][2]

Toxicity studies in mice established a maximum tolerated dose, with doses up to 15 mg/kg being well-tolerated when administered three times weekly.[1]

Experimental Protocols In Vivo Efficacy Study in VCaP CRPC Xenograft Model





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Caption: In vivo experimental workflow for AU-24118 efficacy.



Protocol Details:

- Animal Model: Six-week-old male CB17 SCID mice are used.[3][7]
- Cell Implantation: 3 x 10⁶ VCaP cells are injected subcutaneously into the dorsal flank.[7]
- Establishment of CRPC Model: Mice are castrated once tumors are established. The study commences upon tumor regrowth, confirming the castration-resistant state.[1]
- Treatment Groups: Mice are randomized into four groups: Vehicle control, **AU-24118** (15 mg/kg, p.o., 3 times per week), Enzalutamide (10 mg/kg, p.o., 5 times per week), and the combination of **AU-24118** and Enzalutamide.[3]
- Monitoring: Tumor volume is measured biweekly, and mouse body weight is monitored to assess toxicity.[1]
- Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis, including Western blotting to assess the levels of target proteins (SMARCA2, SMARCA4, PBRM1) and prostate cancer biomarkers (AR, ERG, C-Myc, PSA), as well as apoptosis markers (cleaved PARP).[1][3]

Western Blot Analysis

Protocol Details:

- Sample Preparation: VCaP cells are treated with specified concentrations of AU-24118 for the indicated times. For in vivo samples, tumor tissues are harvested and lysed.
- Protein Quantification: Protein concentrations of the lysates are determined.
- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- Immunoblotting: Membranes are blocked and then incubated with primary antibodies against SMARCA4, PBRM1, SMARCA2, AR, ERG, C-Myc, PSA, cleaved PARP, and a loading control (e.g., Vinculin).



 Detection: After incubation with appropriate secondary antibodies, protein bands are visualized using a suitable detection method.

Drug Formulation for In Vivo Experiments

AU-24118: The compound is first dissolved in PEG200 with sonication and vortexing.
 Subsequently, five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate are added and mixed vigorously.[1]

Mechanisms of Resistance

Prolonged exposure of prostate cancer cell lines to high doses of mSWI/SNF ATPase degraders has been shown to induce resistance through two primary mechanisms:

- SMARCA4 Bromodomain Mutations: Mutations in the drug-binding site of SMARCA4 can prevent the PROTAC from engaging its target.[1][2]
- ABCB1 Overexpression: Increased expression of the ATP binding cassette subfamily B
 member 1 (ABCB1), a drug efflux pump, can reduce the intracellular concentration of the
 PROTAC.[1][2] This mechanism can confer broader resistance to other PROTAC degraders
 as well.[2]

Notably, resistance mediated by ABCB1 overexpression could be reversed by treatment with the ABCB1 inhibitor, zosuquidar.[2]

Conclusion

AU-24118 is a promising, orally bioavailable mSWI/SNF ATPase degrader with potent antitumor activity in preclinical models of castration-resistant prostate cancer. Its efficacy, both as a monotherapy and in combination with standard-of-care agents, along with a favorable safety profile, positions it as a strong candidate for clinical translation in enhancer-driven cancers.[2] [5] Further investigation into its clinical potential and strategies to overcome potential resistance mechanisms is warranted.

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References

- 1. pnas.org [pnas.org]
- 2. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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